Ethyl 3-amino-3-(4-isopropoxy-3-methoxyphenyl)propanoate
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Overview
Description
Ethyl 3-amino-3-(4-isopropoxy-3-methoxyphenyl)propanoate is a chemical compound with the molecular formula C15H23NO4. It is primarily used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes an amino group, an ethyl ester, and a substituted phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-3-(4-isopropoxy-3-methoxyphenyl)propanoate typically involves the esterification of 3-amino-3-(4-isopropoxy-3-methoxyphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(4-isopropoxy-3-methoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and isopropoxy groups on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted phenyl derivatives .
Scientific Research Applications
Ethyl 3-amino-3-(4-isopropoxy-3-methoxyphenyl)propanoate is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme-substrate interactions and protein-ligand binding.
Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-3-(4-isopropoxy-3-methoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific application and context of the research .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-3-(4-ethoxy-3-methoxyphenyl)propanoate
- Ethyl 3-amino-3-(4-methoxyphenyl)propanoate
- Ethyl 3-amino-3-(4-isobutoxy-3-methoxyphenyl)propanoate
Uniqueness
Ethyl 3-amino-3-(4-isopropoxy-3-methoxyphenyl)propanoate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the field of proteomics .
Properties
Molecular Formula |
C15H23NO4 |
---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
ethyl 3-amino-3-(3-methoxy-4-propan-2-yloxyphenyl)propanoate |
InChI |
InChI=1S/C15H23NO4/c1-5-19-15(17)9-12(16)11-6-7-13(20-10(2)3)14(8-11)18-4/h6-8,10,12H,5,9,16H2,1-4H3 |
InChI Key |
ODYSLFXQOWWDPU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)OC(C)C)OC)N |
Origin of Product |
United States |
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